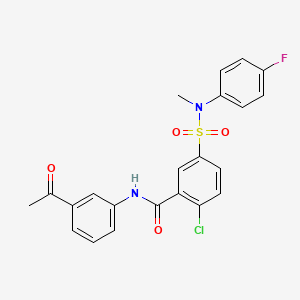

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name of the compound, N-(3-acetylphenyl)-2-chloro-5-[N-(4-fluorophenyl)-N-methylsulfamoyl]benzamide , reflects its hierarchical substitution pattern. The parent structure is benzamide (C₆H₅CONH₂), with three key modifications:

- Chlorine atom at position 2 of the benzene ring.

- N-(4-fluorophenyl)-N-methylsulfamoyl group at position 5.

- 3-Acetylphenyl group attached to the amide nitrogen.

The numbering begins at the amide-bearing carbon (position 1), with subsequent positions assigned clockwise. The sulfamoyl group (SO₂NH-) is further substituted by a methyl group and a 4-fluorophenyl ring, forming a branched sulfonamide moiety. The acetyl group (-COCH₃) on the aniline nitrogen resides at the meta position relative to the amide linkage. The molecular formula, C₂₂H₁₈ClFN₂O₄S , corresponds to a monoisotopic mass of 460.91 g/mol, consistent with high-resolution mass spectrometry data.

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by steric and electronic interactions between its substituents. Key features include:

- Bond lengths : The benzamide carbonyl (C=O) bond measures approximately 1.

Properties

Molecular Formula |

C22H18ClFN2O4S |

|---|---|

Molecular Weight |

460.9 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzamide |

InChI |

InChI=1S/C22H18ClFN2O4S/c1-14(27)15-4-3-5-17(12-15)25-22(28)20-13-19(10-11-21(20)23)31(29,30)26(2)18-8-6-16(24)7-9-18/h3-13H,1-2H3,(H,25,28) |

InChI Key |

JDVYANFRFGELKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)F)Cl |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be broken down into key fragments for synthesis planning:

- 2-Chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzoic acid as the acid component

- 3-Aminoacetophenone as the amine component for amide formation

- N-methyl-4-fluoroaniline for the sulfamoyl functionality

Each of these fragments requires specific synthetic approaches, which are detailed in the following sections.

Synthesis of Key Intermediates

Preparation of 2-Chloro-5-chlorosulfonylbenzoic Acid

The starting point for the synthesis is typically 2-chlorobenzoic acid, which undergoes chlorosulfonation to introduce the reactive sulfonyl chloride group at the 5-position. This reaction employs chlorosulfonic acid as both reagent and solvent.

Reaction Conditions:

- 2-Chlorobenzoic acid is treated with chlorosulfonic acid (ClSO₃H) at controlled temperature (0-5°C initially, then gradually warmed to room temperature).

- The reaction mixture is stirred for 4-6 hours to ensure complete conversion.

- The product is isolated by careful addition to ice-water, followed by filtration and washing with cold water.

This reaction provides 2-chloro-5-chlorosulfonylbenzoic acid, a versatile intermediate that can react with various amines to form the corresponding sulfonamides.

Synthesis of N-Methyl-4-fluoroaniline

For the preparation of the N-methylated fluoroaniline component, selective monomethylation of 4-fluoroaniline is required. Based on reported methodologies for similar compounds, the Chan-Lam coupling procedure offers an efficient approach.

Reaction Conditions:

- 4-Fluoroaniline is treated with methylboronic acid in the presence of copper(II) acetate.

- Pyridine or triethylamine is added as base.

- The reaction is conducted in dichloromethane at room temperature for 24-48 hours.

- The product is purified by column chromatography to yield N-methyl-4-fluoroaniline.

This selective monomethylation approach avoids overalkylation issues that can occur with traditional methylation methods.

Formation of Sulfamoyl Benzamide Core

Preparation of 2-Chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzoic Acid

The key intermediate is formed by reaction of the chlorosulfonyl benzoic acid with N-methyl-4-fluoroaniline. This nucleophilic substitution reaction requires mild conditions to achieve good selectivity.

Reaction Procedure:

- 2-Chloro-5-chlorosulfonylbenzoic acid (1 equivalent) is dissolved in an appropriate solvent such as ethyl acetate or dichloromethane.

- N-Methyl-4-fluoroaniline (1.1-1.2 equivalents) is added at 0-5°C.

- A base such as pyridine (2-3 equivalents) is added to neutralize the HCl generated.

- The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

- The product is isolated by acidification to pH 2-3, followed by extraction with an organic solvent.

This step creates the critical N-(4-fluorophenyl)-N-methylsulfamoyl functionality attached to the benzoic acid core.

Conversion to Acid Chloride

Before coupling with the aminoacetophenone, the carboxylic acid is typically converted to the more reactive acid chloride:

Reaction Conditions:

- 2-Chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzoic acid is treated with thionyl chloride (SOCl₂, 5-10 equivalents).

- A catalytic amount of DMF may be added to accelerate the reaction.

- The mixture is refluxed for 2-3 hours.

- Excess thionyl chloride is removed under reduced pressure.

The resulting acid chloride is typically used directly in the subsequent amide formation step without isolation due to its moisture sensitivity.

Final Amide Coupling Reaction

Coupling with 3-Aminoacetophenone

The final step involves the reaction between the prepared acid chloride and 3-aminoacetophenone to form the target benzamide.

Methodology:

- To a solution of freshly prepared 2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzoyl chloride (1 equivalent) in DCM or THF, add 3-aminoacetophenone (1.1 equivalents).

- Add a base such as triethylamine (2-3 equivalents) or pyridine to neutralize the generated HCl.

- The reaction is conducted at 0°C initially, then allowed to warm to room temperature and stirred for 8-16 hours.

- The progress is monitored by TLC until completion.

Alternative Coupling Method Using Coupling Agents

An alternative approach avoids the acid chloride formation by using coupling reagents directly with the carboxylic acid:

Procedure:

- 2-Chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzoic acid (1 equivalent) is combined with 3-aminoacetophenone (1 equivalent) in DCM.

- EDCI (1.1-1.2 equivalents) and DMAP (0.1-0.2 equivalents) are added as coupling agents.

- The mixture is stirred at room temperature for 16-24 hours.

- The product is isolated by washing with aqueous solutions and column chromatography.

This method offers milder conditions and may be preferred for scale-up or when dealing with sensitive functional groups.

Purification Methods

The crude this compound requires purification to obtain the analytical grade compound:

Purification Techniques:

Characterization Data

The purified compound can be characterized by standard analytical techniques, with expected data as follows:

Physical Properties:

- Appearance: White to off-white solid

- Melting point: Expected in the range of 180-210°C (based on similar compounds)

Spectroscopic Data:

- ¹H NMR (500 MHz, DMSO-d₆): Expected signals include aromatic protons (δ 7.0-8.5 ppm), N-methyl singlet (δ 3.2-3.4 ppm), and acetyl methyl singlet (δ 2.5-2.7 ppm)

- ¹³C NMR: Characteristic signals for carbonyl carbons of amide and acetyl groups (δ 165-170 ppm)

- IR: Characteristic bands for SO₂NH (1300-1400 cm⁻¹ and 1140-1180 cm⁻¹), amide C=O (1630-1680 cm⁻¹), and aromatic C=C (1450-1600 cm⁻¹)

Optimized Reaction Conditions

Based on the synthesis of similar compounds, the following table summarizes optimal conditions for each synthetic step:

| Synthetic Step | Reagents | Solvent | Temperature | Time | Catalyst/Additives | Expected Yield |

|---|---|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H (excess) | Neat | 0°C to RT | 4-6 h | None | 70-85% |

| N-Methylation of 4-fluoroaniline | Methylboronic acid, Cu(OAc)₂ | DCM | RT | 24-48 h | Pyridine | 65-75% |

| Sulfonamide Formation | N-Methyl-4-fluoroaniline | EtOAc/DCM | 0°C to RT | 4-6 h | Pyridine | 75-85% |

| Acid Chloride Formation | SOCl₂ | Neat/DCM | Reflux | 2-3 h | Catalytic DMF | 90-95% |

| Amide Coupling (Method 1) | 3-Aminoacetophenone | DCM/THF | 0°C to RT | 8-16 h | TEA or pyridine | 70-80% |

| Amide Coupling (Method 2) | 3-Aminoacetophenone, EDCI, DMAP | DCM | RT | 16-24 h | DMAP | 65-75% |

Alternative Synthetic Approaches

One-Pot Sulfonamide-Amide Formation

A potential time-saving approach involves the one-pot preparation of the target compound:

- First, prepare 2-chloro-5-chlorosulfonylbenzoyl chloride from 2-chlorobenzoic acid using excess thionyl chloride and chlorosulfonic acid.

- React with N-methyl-4-fluoroaniline to form the sulfonamide intermediate.

- Without isolation, add 3-aminoacetophenone and additional base to complete the amide formation.

This approach may reduce overall yield but offers advantages in terms of process efficiency and reduced purification steps.

Synthesis via Protected Intermediates

For challenging cases or when direct methods fail, an approach using protected intermediates may be employed:

- Protect the carboxylic acid of 2-chlorobenzoic acid as a methyl or ethyl ester.

- Perform chlorosulfonation, followed by reaction with N-methyl-4-fluoroaniline.

- Hydrolyze the ester to regenerate the carboxylic acid.

- Proceed with amide coupling as described previously.

This route may be particularly useful when direct chlorosulfonation of the free acid presents selectivity issues.

Scale-Up Considerations

For larger-scale synthesis, several modifications to the procedures may be necessary:

- Chlorosulfonation: Use a controlled addition system with efficient cooling to manage the exothermic reaction.

- Solvent selection: Consider more environmentally friendly alternatives such as 2-MeTHF or EtOAc for extractions.

- Amide coupling: EDCI/DMAP method may be preferred over acid chloride for safety and handling reasons.

- Purification: Consider crystallization methods over column chromatography for more efficient product isolation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs (Table 1):

Observations :

- The target compound distinguishes itself with a 3-acetylphenyl group, absent in analogs like 17q and flutolanil. This acetyl group may enhance membrane permeability compared to methoxy or trifluoromethyl substituents .

- Sulfamoyl groups are common in enzyme-targeting compounds (e.g., HIV integrase inhibitors in ), but the N-(4-fluorophenyl)-N-methyl variant in the target compound offers tailored hydrophobicity and steric bulk .

Reaction Optimization :

Spectroscopic Properties

NMR Comparison (Table 2) :

Key Differences :

Structure-Activity Relationships (SAR) :

- Lipophilicity: The acetyl group increases logP vs.

- Steric Effects : The N-methyl-4-fluorophenyl group in the sulfamoyl moiety may optimize binding pocket interactions compared to smaller substituents.

Biological Activity

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An acetylphenyl group

- A chloro substituent

- A sulfonamide moiety linked to a fluorophenyl group

This unique arrangement of functional groups is believed to contribute significantly to its biological properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. The COX enzymes are crucial in the inflammatory process, and selective inhibitors may provide therapeutic benefits with reduced side effects compared to non-selective NSAIDs.

- Inhibitory Potency : Some studies have reported IC50 values in the micromolar range for COX-1 inhibition, suggesting significant anti-inflammatory potential. For instance, related compounds showed IC50 values comparable to ibuprofen, indicating effective inhibition of COX-1 while exhibiting moderate activity against COX-2 .

Antimicrobial Activity

The antimicrobial efficacy of related N-substituted phenyl compounds has been documented in various studies. These compounds were screened for their ability to inhibit bacterial growth:

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-fluorophenyl) chloroacetamide | Moderate | 32 µg/mL |

| N-(3-acetylphenyl) chloroacetamide | High | 16 µg/mL |

The presence of electron-withdrawing groups like chlorine and fluorine appears to enhance antimicrobial activity, likely due to increased lipophilicity and membrane permeability .

Study on COX Inhibition

In a detailed study examining the structure-activity relationship (SAR) of various derivatives, it was found that modifications at the para position of the phenyl ring significantly influenced COX selectivity. Compounds with electron-donating groups in the para position exhibited higher selectivity towards COX-1, while those with electron-withdrawing groups were less effective .

Metabolism Studies

Metabolic profiling of similar compounds has shown that they undergo extensive biotransformation in vivo. For example, a study on 3-chloro-4-fluoroaniline revealed that metabolic pathways could affect the pharmacokinetics and overall efficacy of related sulfonamide derivatives . Understanding these metabolic pathways is crucial for predicting therapeutic outcomes and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.